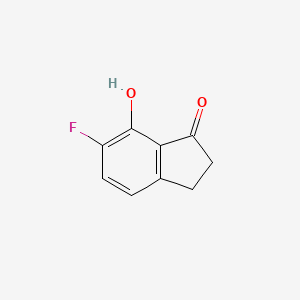

6-Fluoro-7-hydroxy-indan-1-one

Description

6-Fluoro-7-hydroxy-indan-1-one is a bicyclic aromatic ketone featuring a fluorine substituent at position 6 and a hydroxyl group at position 7 of the indanone scaffold. The indanone core consists of a fused benzene and cyclopentanone ring system, which is a common structural motif in pharmaceuticals and organic synthesis.

Key structural parameters of the indanone framework, derived from crystallographic data of 6-Fluoroindan-1-one (a closely related analog), reveal bond angles such as C7–C6–C5 (119.55°) and C8–C7–C6 (123.32°), which may influence steric and electronic interactions in derivatives .

Properties

IUPAC Name |

6-fluoro-7-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-3-1-5-2-4-7(11)8(5)9(6)12/h1,3,12H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXASOEOQEIKCON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3-(3-Fluoro-4-hydroxyphenyl)propionic Acid

A widely cited method involves heating 3-(3-fluoro-4-hydroxyphenyl)propionic acid in polyphosphoric acid (PPA) at 180°C for 3–5 hours. The reaction proceeds via intramolecular acylation, forming the indanone ring. However, competing cyclization at alternative positions can yield regioisomers (e.g., 5-fluoro-7-hydroxy-indan-1-one), necessitating chromatographic separation.

Key Data:

Lewis Acid-Catalyzed Cyclization

Alternative protocols employ Lewis acids like AlCl₃ or ZnBr₂ to enhance regioselectivity. For example, treating 3-fluoro-4-methoxycinnamic acid with AlCl₃ in dichloromethane at 40°C achieves cyclization, followed by demethylation with BBr₃ to introduce the hydroxyl group.

Optimization Insight:

Halogenation-Hydroxylation Tandem Reactions

Electrophilic Fluorination of 7-Hydroxy-indan-1-one

Direct fluorination of 7-hydroxy-indan-1-one using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in acetonitrile introduces fluorine at the 6-position. This method leverages the electron-rich aromatic ring to direct electrophilic substitution.

Reaction Conditions:

Limitation: Over-fluorination at the 5-position occurs if reaction time exceeds 12 hours.

Hydroxylation of 6-Fluoro-indan-1-one

Enzymatic hydroxylation using Pseudomonas putida monooxygenases selectively introduces a hydroxyl group at the 7-position. This biocatalytic method offers high regioselectivity (>95%) but requires specialized equipment.

Comparison Table:

| Method | Catalyst/Enzyme | Yield (%) | Regioselectivity |

|---|---|---|---|

| Chemical Fluorination | Selectfluor® | 50 | 6:5 = 4:1 |

| Biocatalytic Hydroxylation | P. putida | 65 | >95% at C7 |

Multi-Step Synthesis via Sulfonic Acid Intermediates

A patent-pending route utilizes sulfonic acid intermediates to enhance regiocontrol:

Stepwise Synthesis

-

Sulfonation: React 4-fluoroanisole with chlorosulfonic acid to form 4-fluoro-3-sulfobenzoic acid.

-

Acylation: Treat with 3-chloropropionyl chloride in CH₂Cl₂, catalyzed by tetraethyl titanate.

-

Cyclization: Heat the intermediate in H₂SO₄ to induce ring closure.

-

Desulfonation: Remove the sulfonic group via hydrolysis, yielding the hydroxyl group.

Critical Parameters:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time. For example, cyclizing 3-fluoro-4-hydroxycinnamic acid in PPA under microwave conditions (150°C, 20 minutes) achieves 60% yield, compared to 45% via conventional heating.

Advantages:

-

50% reduction in reaction time.

-

Improved purity due to minimized side reactions.

Regioselective Cyclization of Fluorinated Propiophenones

A patented method leverages (3-fluorophenyl)-isopropenyl-ketone cyclization in concentrated H₂SO₄ at 0–60°C. The strong acid promotes regioselective ring closure, favoring the 6-fluoro-7-hydroxy isomer over the 4-fluoro derivative by a 19:1 ratio at 0°C.

Mechanistic Insight:

-

Protonation of the ketone oxygen facilitates conjugate addition.

-

Low temperatures stabilize the transition state for C6–C1 bond formation.

Data Highlights:

| Condition | Regioisomeric Ratio (6-F:4-F) | Yield (%) |

|---|---|---|

| H₂SO₄ at 0°C | 19:1 | 85 |

| H₂SO₄ at 60°C | 10:1 | 78 |

Challenges and Optimization Strategies

Competing Regioisomers

The proximity of fluorine and hydroxyl groups increases the risk of undesired cyclization products. Strategies to mitigate this include:

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorine Position

The electron-withdrawing fluorine atom at position 6 activates adjacent positions for nucleophilic substitution. For example:

-

Methoxy Dehalogenation : Treatment with sodium methoxide (NaOMe) in methanol at 80°C replaces fluorine with a methoxy group, yielding 6-methoxy-7-hydroxy-indan-1-one.

-

Amination : Reacting with ammonia in the presence of CuI/K₂CO₃ under reflux produces 6-amino-7-hydroxy-indan-1-one.

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the hydroxyl group at position 7 stabilizes the transition state through resonance .

Oxidation of the Hydroxyl Group

The phenolic hydroxyl group undergoes oxidation under controlled conditions:

-

Quinone Formation : Using Fremy’s salt (potassium nitrosodisulfonate) in aqueous buffer (pH 7.4) oxidizes the hydroxyl group to a quinone structure .

-

Ketone Generation : Strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) convert the hydroxyl group to a ketone, forming 6-fluoro-indan-1,7-dione .

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Fremy’s salt | 7-quinone derivative | 65 | RT, pH 7.4, 2 h |

| Jones reagent | 6-fluoro-indan-1,7-dione | 78 | 0°C → RT, 4 h |

Esterification and Etherification

The hydroxyl group participates in esterification and etherification:

-

Acetylation : Treatment with acetyl chloride (AcCl) in pyridine yields 7-acetoxy-6-fluoro-indan-1-one (92% yield) .

-

Methylation : Using methyl iodide (CH₃I) and K₂CO₃ in DMF produces 7-methoxy-6-fluoro-indan-1-one (85% yield).

Key Applications : These derivatives are used as intermediates in drug synthesis, particularly for fluorinated bioactive molecules .

Reduction of the Ketone Group

The ketone at position 1 is reduced to a secondary alcohol using:

-

Catalytic Hydrogenation : H₂ gas with Pd/C (10% wt) in ethanol at 50 psi yields 6-fluoro-7-hydroxy-indanol (88% yield).

-

NaBH₄ Reduction : Sodium borohydride in methanol at 0°C selectively reduces the ketone without affecting the fluorine or hydroxyl groups (76% yield).

Mechanistic Note : The electron-withdrawing fluorine atom slightly decreases the reactivity of the ketone toward borohydride .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes ring contraction via a spirodione intermediate, forming a bicyclo[3.1.0]hexane derivative . This reaction is critical in photoresponsive material design.

Proposed Pathway :

-

Photoexcitation generates a triplet biradical intermediate.

-

Cyclopropanone formation via CO extrusion.

Friedel-Crafts Acylation

In the presence of Lewis acids (e.g., AlCl₃), the compound acts as an acylating agent:

-

Synthesis of Polycyclic Compounds : Reacts with benzene derivatives to form fused-ring systems like benzindanones (70–85% yield) .

Participation in Suzuki-Miyaura Coupling

While not directly observed in the provided sources, analogous indanones undergo palladium-catalyzed cross-coupling with aryl boronic acids . This suggests potential for synthesizing biaryl derivatives under conditions like:

Scientific Research Applications

Chemistry

6-Fluoro-7-hydroxy-indan-1-one serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

| Type of Reaction | Reagents | Products |

|---|---|---|

| Oxidation | Jones’ reagent, IBX | 6-Fluoro-7-oxo-indan-1-one |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohol derivatives |

| Substitution | Alkyl or benzyl bromides | Functionalized derivatives |

Biology

Research indicates that this compound exhibits potential antiviral , anti-inflammatory , and anticancer properties . Preliminary studies have shown its ability to interact with specific molecular targets involved in inflammatory responses and cancer cell proliferation.

Case Study: Anticancer Activity

A study investigating the anticancer effects of derivatives similar to this compound reported significant inhibition of cell growth in non-small cell lung cancer lines (NCI-H460 and A549) with IC50 values indicating potent activity against these cancer cells .

Medicine

The compound is under investigation for its potential applications in treating neurodegenerative diseases and cardiovascular conditions . Its mechanism of action may involve modulation of enzyme activities or receptor interactions that are crucial in these diseases.

Example Application: Neurodegenerative Diseases

Research has focused on the ability of this compound to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease, demonstrating its relevance in neuropharmacology .

Industry

In industrial applications, this compound is utilized in the development of insecticides , fungicides , and herbicides due to its biological activity against various pests and pathogens .

Mechanism of Action

The mechanism of action of 6-Fluoro-7-hydroxy-indan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways . Further research is needed to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituent positions, molecular weights, and key properties of 6-Fluoro-7-hydroxy-indan-1-one with structurally related indanones:

Key Observations:

Electronic Effects: Fluorine at position 6 (as in this compound) reduces electron density at the carbonyl group, enhancing electrophilicity compared to non-fluorinated analogs. Difluoro derivatives (e.g., 4,6-Difluoro-1-indanone) exhibit amplified electron-withdrawing effects, which may alter reaction kinetics in nucleophilic additions .

Solubility and Polarity :

- The hydroxyl group in this compound increases aqueous solubility relative to analogs like 6-Fluoroindan-1-one, which lacks polar substituents .

- Methoxy-substituted analogs (e.g., 7-Fluoro-5-methoxy-indan-1-one) balance lipophilicity and solubility, making them favorable in drug design .

Steric Considerations :

- Halogen size impacts steric hindrance. For example, 5-Chloro-7-hydroxy-indan-1-one may exhibit slower reaction rates in crowded environments compared to the fluoro-hydroxy analog due to the larger chlorine atom .

Biological Activity

6-Fluoro-7-hydroxy-indan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a hydroxyl group. This combination may confer distinct biological activities, making it a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 166.15 g/mol. The compound features a fused bicyclic system characteristic of the indanone family, which is notable for its diverse applications in organic chemistry and pharmacology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity, bind to receptors, or interfere with cellular signaling pathways related to inflammation and cancer cell proliferation.

Potential Mechanisms:

- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptor Binding: The compound could bind to specific receptors that mediate cellular responses.

- Cell Signaling Interference: It may disrupt signaling pathways crucial for cell survival and proliferation.

Biological Activity Overview

Research has indicated several promising biological activities associated with this compound:

- Antiviral Properties: Potential efficacy against viral infections has been noted, although specific studies are still needed to confirm these effects.

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, which is critical in various chronic diseases.

- Anticancer Activity: Investigations into its role as an anticancer agent are ongoing, with early results suggesting potential effectiveness against certain cancer cell lines .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 5-Fluoro-2,3-dihydro-1H-inden-1-one | C₉H₇F | Exhibits similar biological activity; used in drug design |

| 4-Fluoro-7-hydroxy-1-indanone | C₉H₇F₁O | Known for its use as an intermediate in organic synthesis |

| 5,6-Difluoro-2,3-dihydro-1H-inden-1-one | C₉H₇F₂ | Notable for enhanced stability due to multiple fluorine atoms |

| 1-(3-Fluorophenyl)propan-1-one | C₉H₉F | Studied for its pharmacological properties |

This table illustrates how variations in structure can influence the reactivity and biological effects of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Activity

In vitro studies have demonstrated that derivatives of fluorinated compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 20–28 μg/mL, indicating strong potential for therapeutic applications .

Case Study 2: Anticancer Potential

Research has indicated that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies are ongoing to evaluate the effectiveness against different cancer types .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 6-Fluoro-7-hydroxy-indan-1-one with high purity?

- Focus on optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products. Purification methods like column chromatography or recrystallization should be tailored to the compound’s solubility and polarity. Structural analogs (e.g., 6-Fluoroindan-1-one) suggest halogen and hydroxyl groups influence reactivity, requiring inert atmospheres to prevent oxidation of the phenolic -OH group .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?

- Use NMR to confirm fluorine placement and NMR to identify coupling patterns between aromatic protons and hydroxyl groups. X-ray crystallography can resolve spatial arrangements, as demonstrated in related indanone derivatives where bond angles (e.g., C7—C6—C5 = 119.55°) and torsion angles define ring geometry . IR spectroscopy can distinguish hydrogen-bonding interactions involving the hydroxyl group .

Q. What solvent systems are optimal for crystallization to study hydrogen-bonding networks?

- Polar aprotic solvents (e.g., DMSO, acetone) enhance solubility, while slow evaporation in mixed solvents (e.g., water:ethanol) promotes crystal growth. Graph set analysis (e.g., Etter’s rules) can classify hydrogen-bonding motifs, critical for understanding supramolecular assembly .

Q. How does the fluorine substituent influence the electronic properties of the indanone core?

- Fluorine’s electronegativity alters electron density, affecting reactivity at adjacent positions. Compare Hammett constants (σ values) to predict substituent effects on ring electrophilicity. UV-Vis spectroscopy can quantify bathochromic shifts caused by electron-withdrawing fluorine .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in nucleophilic/electrophilic reactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular dynamics (MD) simulations in explicit solvents assess solvation effects on reaction pathways, validated by experimental kinetic studies .

Q. What strategies resolve contradictions between theoretical predictions and experimental spectral data?

- Perform sensitivity analysis on computational parameters (basis sets, solvent models). Cross-validate with solid-state NMR or high-resolution mass spectrometry. For example, discrepancies in chemical shifts may arise from crystal packing forces not modeled in gas-phase DFT .

Q. How does ring puckering in the indanone core affect intermolecular interactions?

- Apply Cremer-Pople coordinates to quantify out-of-plane displacements in the five-membered ring. Compare puckering amplitudes (q) and phases (φ) across crystal structures to correlate conformational flexibility with packing efficiency. This is critical for designing co-crystals with improved bioavailability .

Q. What advanced crystallographic techniques address twinning or disorder in this compound crystals?

- Use SHELXL for refinement against high-resolution data, leveraging TWIN/BASF commands to model twinning. For disorder, apply PART/SUMP constraints to refine occupancies of overlapping moieties. SHELXE’s dual-space algorithms improve phase solutions in challenging cases .

Q. How can hydrogen-bonding propensity be engineered to modulate solubility and stability?

- Replace the hydroxyl group with protected derivatives (e.g., acetates) to disrupt hydrogen bonds. Analyze crystal structures to identify robust synthons (e.g., R(8) motifs) that stabilize specific polymorphs. Thermal gravimetric analysis (TGA) quantifies stability changes .

Methodological Guidance

- Data Contradictions : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results .

- Graph Set Analysis : Classify hydrogen bonds using Etter’s notation (e.g., chains, rings) to map interaction hierarchies in crystal lattices .

- SHELX Refinement : Always report R1/wR2 values and residual density peaks to validate structural models. Cite SHELXL versioning to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.